An In-depth Technical Guide to the Physical and Chemical Properties of 1,5,9-Cyclododecatriene Isomers
An In-depth Technical Guide to the Physical and Chemical Properties of 1,5,9-Cyclododecatriene Isomers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of the isomers of 1,5,9-cyclododecatriene. The information is curated for researchers, scientists, and professionals in drug development who utilize these compounds in their work. This document summarizes key quantitative data, details experimental protocols for significant reactions, and provides visualizations of relevant chemical pathways.
Physical Properties
The isomers of 1,5,9-cyclododecatriene are colorless liquids or low-melting solids with a characteristic terpene-like odor.[1] Their physical properties, such as melting and boiling points, are significantly influenced by their stereochemistry. The all-trans isomer, (E,E,E)-1,5,9-cyclododecatriene, is a solid at room temperature, while the other major isomers are liquids.[1] All isomers are non-polar and are generally soluble in non-polar organic solvents.
Below is a summary of the key physical properties for the most common isomers of 1,5,9-cyclododecatriene.
| Isomer | IUPAC Name | CAS Number | Melting Point (°C) | Boiling Point (°C) | Density (g/mL) |
| (E,E,E)- | (1E,5E,9E)-cyclododeca-1,5,9-triene | 676-22-2 | 33-35 | 237-238 | Not available |
| (E,E,Z)- | (1E,5E,9Z)-cyclododeca-1,5,9-triene | 706-31-0 | -18[2] | 231[2] | 0.89 at 25°C[2] |
| (E,Z,Z)- | (1E,5Z,9Z)-cyclododeca-1,5,9-triene | 2765-29-9 | -18[3] | 237-239[3] | 0.904 at 20°C[3] |
| (Z,Z,Z)- | (1Z,5Z,9Z)-cyclododeca-1,5,9-triene | 4736-48-5 | Data not available | Data not available | Data not available |
Chemical Properties and Reactions
The chemical reactivity of 1,5,9-cyclododecatriene isomers is characteristic of cyclic olefins. They readily undergo a variety of reactions, including hydrogenation, epoxidation, isomerization, and polymerization. These reactions are fundamental to the industrial applications of these compounds, particularly in the synthesis of polymers like Nylon-12 and flame retardants.[1]
Synthesis of 1,5,9-Cyclododecatriene Isomers
The industrial synthesis of 1,5,9-cyclododecatriene involves the cyclotrimerization of butadiene. The stereochemistry of the resulting isomer is highly dependent on the catalyst system employed.[4]
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Titanium-based catalysts , such as a combination of titanium tetrachloride and an organoaluminum co-catalyst, predominantly yield the (E,E,Z)- isomer.[1]
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Nickel and chromium-based catalysts favor the formation of the all-trans or (E,E,E)- isomer.[4]
Key Chemical Reactions
The double bonds in the 1,5,9-cyclododecatriene ring are susceptible to a range of addition and transformation reactions.
Experimental Protocols
Hydrogenation of 1,5,9-Cyclododecatriene
The selective hydrogenation of 1,5,9-cyclododecatriene to cyclododecene (B75492) is a critical step in the production of various industrial chemicals. The following is a generalized protocol based on common laboratory practices.
Objective: To selectively hydrogenate 1,5,9-cyclododecatriene to cyclododecene.
Materials:
-
1,5,9-Cyclododecatriene (CDT)
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Palladium on alumina (B75360) (Pd/Al2O3) catalyst[5]
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Solvent (e.g., n-decane)
-
High-pressure reactor (autoclave) equipped with a magnetic stirrer, gas inlet, sampling port, and temperature and pressure controls
-
Hydrogen gas source
-
Gas chromatograph (GC) for analysis
Procedure:
-
Reactor Setup: The high-pressure reactor is charged with a solution of 1,5,9-cyclododecatriene in a suitable solvent and the Pd/Al2O3 catalyst.
-
Purging: The reactor is sealed and purged several times with an inert gas (e.g., nitrogen or argon) to remove any air, followed by purging with hydrogen gas.
-
Reaction Conditions: The reactor is heated to the desired temperature (e.g., 70-140°C) and pressurized with hydrogen to the target pressure (e.g., up to 12 atm).[5] The reaction mixture is stirred vigorously to ensure good mass transfer.
-
Monitoring: The progress of the reaction is monitored by taking samples at regular intervals through the sampling port and analyzing them by gas chromatography to determine the conversion of CDT and the selectivity to cyclododecene and cyclododecane.[5]
-
Termination and Workup: Once the desired conversion is achieved, the reactor is cooled to room temperature and the hydrogen pressure is carefully released. The catalyst is removed by filtration, and the product mixture is purified by distillation.
Epoxidation of 1,5,9-Cyclododecatriene
The epoxidation of 1,5,9-cyclododecatriene yields 1,2-epoxy-5,9-cyclododecadiene, a valuable intermediate for the synthesis of polymers and other fine chemicals.
Objective: To synthesize 1,2-epoxy-5,9-cyclododecadiene from 1,5,9-cyclododecatriene.
Materials:
-
1,5,9-Cyclododecatriene (CDT)
-
Hydrogen peroxide (H2O2)
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Titanium-containing catalyst (e.g., Ti-MCM-41)[6]
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Solvent (e.g., isopropanol (B130326) or acetonitrile)[6]
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Glass reactor with a magnetic stirrer, condenser, and temperature control (e.g., oil bath)
-
Internal standard for GC analysis (e.g., ethylbenzene)
-
Gas chromatograph (GC) for analysis
Procedure:
-
Reaction Setup: A glass reactor is charged with 1,5,9-cyclododecatriene, the solvent, and an internal standard.[6]
-
Catalyst and Reagent Addition: The catalyst is added to the mixture, followed by the dropwise addition of hydrogen peroxide. The molar ratio of CDT to H2O2 is a critical parameter and is typically varied to optimize the reaction.[6]
-
Reaction Conditions: The reaction mixture is heated to the desired temperature (e.g., 60-90°C) and stirred.[6]
-
Monitoring: The reaction is monitored by taking aliquots at different time points, quenching the reaction, and analyzing the samples by GC to determine the conversion of CDT and the yield of the desired epoxide.[6]
-
Workup: After the reaction is complete, the catalyst is removed by filtration or centrifugation. The organic layer is separated, washed, dried, and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by distillation.
Ring-Opening Metathesis Polymerization (ROMP) of 1,5,9-Cyclododecatriene
ROMP is a powerful technique for the polymerization of cyclic olefins, leading to polymers with unique properties.
Objective: To polymerize 1,5,9-cyclododecatriene via Ring-Opening Metathesis Polymerization.
Materials:
-
1,5,9-Cyclododecatriene (CDT)
-
Grubbs' catalyst (e.g., first, second, or third generation)
-
Anhydrous, deoxygenated solvent (e.g., dichloromethane (B109758) or toluene)
-
Schlenk line or glovebox for inert atmosphere operations
-
Polymer precipitation solvent (e.g., methanol)
Procedure:
-
Monomer and Solvent Preparation: The 1,5,9-cyclododecatriene monomer and the solvent are purified and degassed to remove any impurities and oxygen that could deactivate the catalyst.
-
Reaction Setup: The reaction is typically carried out under an inert atmosphere (e.g., argon or nitrogen) in a Schlenk flask or a glovebox.
-
Initiation: A solution of the Grubbs' catalyst in the solvent is prepared and added to the monomer solution. The reaction is typically initiated at room temperature or slightly elevated temperatures.
-
Polymerization: The polymerization is allowed to proceed for a specific time, during which the viscosity of the solution increases.
-
Termination: The polymerization is terminated by adding a quenching agent, such as ethyl vinyl ether.
-
Isolation: The polymer is isolated by precipitating it in a non-solvent like methanol. The precipitated polymer is then collected by filtration, washed, and dried under vacuum.
References
- 1. Cyclododecatriene - Wikipedia [en.wikipedia.org]
- 2. TRANS,TRANS,CIS-1,5,9-CYCLODODECATRIENE | 706-31-0 [chemicalbook.com]
- 3. TRANS,CIS,CIS-1,5,9-CYCLODODECATRIENE Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. 1,5,9-Cyclododecatriene | C12H18 | CID 12668 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
